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These application notes provide researchers, scientists, and drug development professionals
with a detailed guide to utilizing MAGMA (Multi-marker Analysis of GenoMic Annotation) for
post-GWAS (Genome-Wide Association Study) analysis. MAGMA is a powerful tool for deriving
gene-based and gene-set-based p-values from SNP-level GWAS summary statistics, which
can help elucidate the biological mechanisms underlying complex traits and diseases.

Introduction to MAGMA

Genome-Wide Association Studies (GWAS) have successfully identified thousands of genetic
variants associated with complex traits and diseases. However, interpreting these associations
and understanding their biological context remains a significant challenge. MAGMA is a
computational tool that addresses this by aggregating SNP-level associations to the level of
genes and then testing for associations with gene sets or pathways. This approach increases
statistical power and aids in the biological interpretation of GWAS findings.

The core functionalities of MAGMA include:

e Gene Analysis: Calculating a single p-value for each gene, representing the combined effect
of all SNPs within that gene.

o Gene-Set Analysis: Testing whether predefined sets of genes (e.g., biological pathways) are
enriched for genetic associations.
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o Gene-Property Analysis: Investigating the relationship between the genetic association of a
gene and specific gene properties, such as tissue-specific expression levels.

Experimental Protocols
This section details the step-by-step protocols for performing the core analyses in MAGMA.

The first step in a typical MAGMA workflow is to compute gene-level p-values from SNP p-
values. This involves two main stages: annotation and gene analysis.

Methodology:
e Annotation Step:

o Objective: To map SNPs from the GWAS summary statistics to the genes they are located
in or near.

o Input Files:
= Afile containing SNP p-values from a GWAS.
= A gene location file.

» Areference data file (e.g., from the 1000 Genomes Project) to account for Linkage
Disequilibrium (LD).

o Procedure: The magma --annotate command is used to create an annotation file. This file
will specify which SNPs are located within or near each gene, based on a user-defined
window.

o Gene Analysis Step:

o Objective: To calculate a single p-value for each gene based on the p-values of the SNPs
mapped to it.

o Input Files:

» The annotation file created in the previous step.
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= The GWAS SNP p-value file.

» The reference data to compute LD.

o Procedure: The magma --bfile (for raw genotype data) or --pfile (for summary statistics)
command is used in conjunction with --gene-annot and --pval to perform the gene
analysis. The default analysis uses the mean of SNP associations as the test statistic for

the gene.

A generalized workflow for MAGMA gene analysis is depicted below.
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Workflow for MAGMA Gene Analysis.

Once gene-level p-values have been calculated, MAGMA can test for the enrichment of genetic

associations in predefined gene sets.
Methodology:

* Objective: To determine if specific biological pathways or other defined sets of genes are
significantly associated with the trait of interest.

¢ Input Files:

o The gene-level results file from Protocol 1 (.genes.out).
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o A gene-set file, where each line defines a set with a name followed by the gene IDs
belonging to that set.

e Procedure: The magma --gene-results command is used, specifying the output from the
gene analysis. The --set-annot option is used to provide the gene-set file. MAGMA then
performs a competitive gene-set analysis, which tests whether the genes in a set are more
strongly associated with the trait than other genes.

The logical relationship in gene-set analysis is illustrated in the diagram below.
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Logic of MAGMA Gene-Set Analysis.

This analysis investigates the relationship between gene-level associations and continuous
gene properties, such as tissue-specific gene expression.

Methodology:

o Objective: To identify tissues or cell types where the genetic associations are concentrated,
suggesting a role for those tissues in the trait's etiology.
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 Input Files:
o The gene-level results file from Protocol 1 (.genes.out).

o A gene-property file containing gene expression levels across different tissues. This is
typically a matrix with genes as rows and tissues as columns.

o Procedure: The analysis is performed using the --gene-results file and a specially formatted
gene expression file provided via the --gene-covar option. MAGMA tests the relationship
between the gene's p-value (or Z-score) and its expression level in a specific tissue,
conditioning on the average expression across all tissues.

The workflow for gene-property analysis is shown below.

Results
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Gene Expression MAGMA Analysis Output
Data (by tissue)
l Gene-Property Analysis } Tissue Association
--gene-covar Results
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Workflow for Gene-Property Analysis.

Data Presentation

The following tables summarize the key input files, MAGMA commands, and output files for

easy reference.

Table 1: Summary of Input Files for MAGMA
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File Type

Description

Format

GWAS Summary Stats

Contains SNP IDs and their p-

values from a GWAS.

A text file with columns for
SNP ID and p-value.

Gene Location File

Defines the genomic

coordinates for each gene.

A text file with columns for
Gene ID, Chromosome, Start,

and End position.

Reference Panel

Genotype data used to
compute Linkage
Disequilibrium (LD).

PLINK binary format (.bed,

.bim, .fam).

Gene-Set File

Defines sets of genes (e.g.,

pathways).

A text file where each line
starts with a set name followed

by Gene IDs.

Gene-Property File

Contains continuous gene-

level data (e.g., expression).

A text file with a Gene ID
column followed by columns

for each property (tissue).

Table 2: Core MAGMA Commands and Parameters
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Command Parameter Description
--annotate --snp-loc --gene-loc  Maps SNPs to genes based on
magma . . :
--out their genomic locations.
Performs gene analysis using
magma --bfile --pval --gene-annot --out  raw genotype data as the LD
reference.
Performs gene analysis using
magma --pfile --pval --gene-annot --out  a pre-computed reference
panel.
Conducts a gene-set
magma --gene-results --set-annot --out )
(pathway) analysis.
Performs a gene-property
--gene-results --gene-covar -- _ _
magma analysis (e.g., for tissue

out

specificity).

Table 3: Description of Key MAGMA Output Files
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File Suffix Analysis Type Description

] Contains the mapping of SNPs
.annot Annotation
to genes.

Contains gene-level
.genes.out Gene Analysis association statistics, including

p-values.

Contains details of the gene
.genes.raw Gene Analysis analysis, including the number
g y y g

of SNPs per gene.

Contains the results of the
.gsa.out Gene-Set Analysis gene-set analysis, including

the p-value for each set.

Contains the results of the
) gene-property analysis,
.gene.covar.out Gene-Property Analysis _ o
showing the association for

each property.

Conclusion

MAGMA provides a flexible and powerful framework for moving from SNP-level GWAS results
to more biologically interpretable gene and gene-set level findings. By following the protocols
outlined in these application notes, researchers can effectively leverage MAGMA to gain
deeper insights into the genetic architecture of complex traits and diseases, identify key
biological pathways, and prioritize tissues and cell types for further investigation. This can
ultimately accelerate the translation of GWAS findings into novel therapeutic strategies.

 To cite this document: BenchChem. [Application Notes and Protocols for MAGMA in GWAS
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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